molecular formula C9H6N4O3S B11363739 N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11363739
M. Wt: 250.24 g/mol
InChI Key: GJGFXOLXRBUYGN-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide: is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and the carboxamide functionality in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-nitroaniline with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Reduction: 3-aminophenyl-1,2,3-thiadiazole-4-carboxamide

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in microbial cells, leading to the disruption of essential cellular processes. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

N-(3-nitrophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6N4O3S/c14-9(8-5-17-12-11-8)10-6-2-1-3-7(4-6)13(15)16/h1-5H,(H,10,14)

InChI Key

GJGFXOLXRBUYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CSN=N2

Origin of Product

United States

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